molecular formula C8H15NO B15203400 (5-Aminonorpinan-1-yl)methanol

(5-Aminonorpinan-1-yl)methanol

Cat. No.: B15203400
M. Wt: 141.21 g/mol
InChI Key: TYYZPTROOBWBID-UHFFFAOYSA-N
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Description

(5-Aminonorpinan-1-yl)methanol is an organic compound that features a norpinane skeleton with an amino group at the 5-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminonorpinan-1-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with norpinane, a bicyclic hydrocarbon.

    Hydroxymethylation: The hydroxymethyl group at the 1-position can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Functionalized derivatives with different substituents.

Scientific Research Applications

(5-Aminonorpinan-1-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Aminonorpinan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

    (5-Aminonorpinan-1-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (5-Aminonorpinan-1-yl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.

Uniqueness: (5-Aminonorpinan-1-yl)methanol is unique due to its specific functional groups and their positions on the norpinane skeleton. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(5-amino-1-bicyclo[3.1.1]heptanyl)methanol

InChI

InChI=1S/C8H15NO/c9-8-3-1-2-7(4-8,5-8)6-10/h10H,1-6,9H2

InChI Key

TYYZPTROOBWBID-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1)(C2)N)CO

Origin of Product

United States

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